molecular formula C7H13NO2 B2917438 (2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol CAS No. 2028341-90-2

(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol

Cat. No.: B2917438
CAS No.: 2028341-90-2
M. Wt: 143.186
InChI Key: BLCHBMRZGFLZLZ-UHFFFAOYSA-N
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Description

(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.19 g/mol . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of both oxygen and nitrogen atoms in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the cyclization of a precursor molecule containing both oxygen and nitrogen functionalities. The reaction conditions often involve the use of a base to facilitate the cyclization process, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(2-Oxa-6-azaspiro[3

Mechanism of Action

The mechanism of action of (2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol involves its interaction with specific molecular targets. The presence of both oxygen and nitrogen atoms allows it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms.

Biological Activity

(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol is a compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms. This structural configuration is believed to contribute to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

The molecular formula for this compound is C8H15NOC_8H_{15}NO. Its spirocyclic structure allows for diverse chemical reactivity and interaction with various biological molecules.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific molecular targets within cells, potentially modulating enzyme activity or receptor interactions. Such interactions may lead to various pharmacological effects, including:

  • Inhibition of Monoamine Oxidase (MAO) : Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on MAO-B, an enzyme involved in neurotransmitter degradation.

Antitumor Activity

Recent studies have evaluated the antitumor potential of derivatives related to this compound. For instance, compounds derived from similar spirocyclic frameworks have shown moderate to potent activity against various cancer cell lines, including:

Compound Cell Line IC50 (µM)
11bA5490.18
11hA5490.19
11dMDA-MB-2310.08
11kHeLa0.14

These findings indicate that the structural characteristics of spirocyclic compounds may enhance their cytotoxicity against cancer cells .

Interaction Studies

Interaction studies have been conducted to explore how this compound behaves in biological systems. It has been suggested that this compound could interact with multiple biological targets, enhancing its therapeutic potential .

Case Studies

  • MAO-B Inhibition : A series of derivatives were tested for their inhibitory effects on MAO-B, showing IC50 values ranging from 0.7 to 289 nM, indicating significant potential for neuropharmacological applications .
  • Anticancer Efficacy : In vitro studies demonstrated that certain derivatives exhibited higher antitumor activity than established drugs like bendamustine and vorinostat, particularly against lung and breast cancer cell lines .

Properties

IUPAC Name

2-oxa-7-azaspiro[3.4]octan-5-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-2-6-1-8-3-7(6)4-10-5-7/h6,8-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCHBMRZGFLZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2(CN1)COC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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